
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline
Descripción general
Descripción
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline, also known as NPEPA, is an aromatic amine derivative of phenoxyethanol. It is a colorless, viscous liquid with a faint sweet odor and a molecular weight of 241.33 g/mol. NPEPA has been used as a surfactant, emulsifier, and stabilizer in a variety of applications, including cosmetics, pharmaceuticals, and food products. It is also used as a building block for the synthesis of other compounds.
Mecanismo De Acción
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is believed to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays a role in the regulation of nerve impulses. By inhibiting the activity of this enzyme, this compound can increase the levels of acetylcholine in the body, leading to an increase in nerve activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo experiments. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels. In vivo studies have demonstrated that this compound can modulate the expression of certain genes, as well as affect the activity of certain enzymes involved in the metabolism of lipids and carbohydrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline is a relatively stable compound and can be stored for extended periods of time without significant degradation. It is also relatively easy to synthesize, making it an ideal starting material for laboratory experiments. However, due to its toxicity, this compound should be handled with caution and only used in well-ventilated areas.
Direcciones Futuras
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has a wide range of potential applications in medicinal chemistry and drug discovery. Future research should focus on further exploring its potential as a therapeutic agent, as well as its ability to modulate gene expression. Additionally, further research should be conducted to better understand the biochemical and physiological effects of this compound, as well as to develop more effective methods of synthesizing the compound.
Aplicaciones Científicas De Investigación
N-(2-Phenoxyethyl)-2-(3-phenylpropoxy)aniline has been studied extensively for its potential applications in the field of medicinal chemistry. It has been used as a model compound for the study of the biological activity of aromatic amines and their derivatives. This compound has also been investigated as a potential inhibitor of the enzyme acetylcholinesterase, as well as for its ability to modulate the expression of certain genes.
Propiedades
IUPAC Name |
N-(2-phenoxyethyl)-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2/c1-3-10-20(11-4-1)12-9-18-26-23-16-8-7-15-22(23)24-17-19-25-21-13-5-2-6-14-21/h1-8,10-11,13-16,24H,9,12,17-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKZPPDQKOBGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)
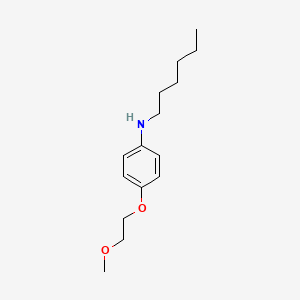
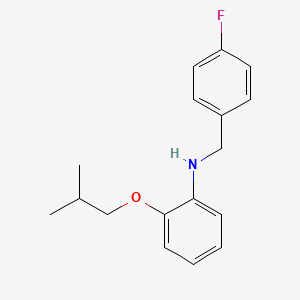
![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)
![N-[2-(2-Methylphenoxy)ethyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385553.png)
![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline](/img/structure/B1385554.png)
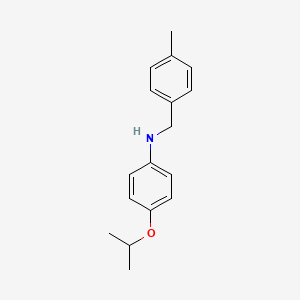
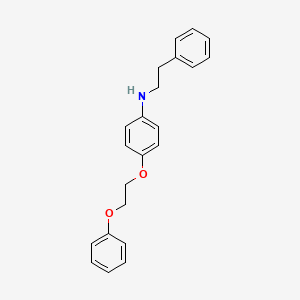
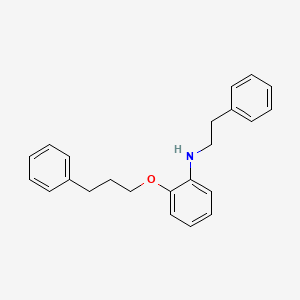
![3-(Benzyloxy)-N-[2-(4-chloro-2-methylphenoxy)-ethyl]aniline](/img/structure/B1385559.png)

![2-Chloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385563.png)